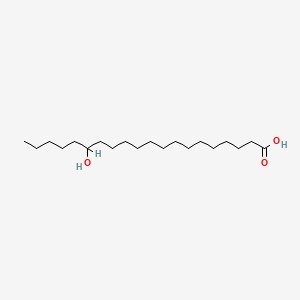

15-Hydroxyicosanoic acid

Overview

Description

15-Hydroxyicosanoic acid is a long-chain fatty acid that belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is an extremely weak basic (essentially neutral) compound based on its pKa .

Molecular Structure Analysis

The molecular formula of 15-Hydroxyicosanoic acid is C20H40O3 . The InChI key is BLERHOKJGPAHCL-UHFFFAOYSA-N . The average mass is 328.537 and the monoisotopic mass is 328.29775 .Physical And Chemical Properties Analysis

15-Hydroxyicosanoic acid is a long-chain fatty acid . It is an extremely weak basic (essentially neutral) compound based on its pKa . The average mass is 328.537 and the monoisotopic mass is 328.29775 .Scientific Research Applications

Platelet Function Modulation : 15-HETE potentiates platelet aggregation, nucleotide release, and elevation in intracellular calcium levels induced by thrombin, suggesting its role in modulating platelet functions. This has implications for understanding atherothrombotic vascular disease (Setty et al., 1992).

Role in Proliferative Vitreoretinal Diseases : In epiretinal membranes from patients with proliferative vitreoretinal diseases, both 15-HETE and 15-HPETE were identified, indicating their involvement in membrane growth and possibly suggesting a therapeutic approach in these diseases (Augustin et al., 1997).

Incorporation into Phospholipids : 15-HETE shows selectivity for incorporation into phosphatidylinositol of human keratinocytes, and its injection into psoriatic skin resulted in dose-dependent incorporation into phospholipids, although without clinical change in psoriatic plaques (Heitmann et al., 1995).

Inhibition of Neutrophil Migration : 15-HETE inhibits neutrophil migration across cytokine-activated endothelium, potentially serving as an endogenous inhibitor of neutrophil-endothelial cell interaction to limit or reverse inflammation (Takata et al., 1994).

Stimulation of Ocular Mucin Secretion : 15(S)-HETE stimulates the secretion of specific ocular mucins by human conjunctiva, suggesting its potential in treating ocular surface mucin deficiency in dry eye syndrome (Jumblatt et al., 2002).

Role in Angiogenesis : 15(S)-HETE-induced angiogenesis requires STAT3-dependent expression of VEGF, indicating its influence on the progression of cancer and vascular disease (Srivastava et al., 2007).

properties

IUPAC Name |

15-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERHOKJGPAHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993908 | |

| Record name | 15-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Hydroxyicosanoic acid | |

CAS RN |

73179-99-4 | |

| Record name | 15-Hydroxyeicosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073179994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)